4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine is a synthetic compound with the IUPAC name rac-(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine dihydrochloride. Its molecular formula is and it has a molecular weight of approximately 256.13 g/mol. This compound is classified under amines and is notable for its structural features that include a pyrazole ring and an oxolane moiety, which contribute to its potential biological activity and applications in medicinal chemistry.
The synthesis of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine typically involves the reaction of an oxirane derivative with N-methyl-1H-pyrazole. The reaction conditions are carefully controlled to optimize yield and purity. Common methods include:
Industrial production may employ similar synthetic routes but on a larger scale, optimizing conditions for consistency and quality control .
The molecular structure of 4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine includes:
The compound's SMILES representation is CN[C@@H]1COC[C@@H]1OC2=CN(N=C2)C
, indicating the stereochemistry at specific carbon centers .
Property | Value |
---|---|
Heavy Atoms Count | 15 |
Rotatable Bond Count | 2 |
Number of Rings | 2 |
Polar Surface Area (Ų) | 62 |
Hydrogen Bond Acceptors Count | 4 |
Hydrogen Bond Donors Count | 1 |
The compound can participate in various chemical reactions, including:
These reactions are significant for its potential applications in drug development and organic synthesis .
4-[(1-Methyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine has potential applications in:
The unique structural features provide avenues for exploration in various scientific fields, particularly in drug discovery and development .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3